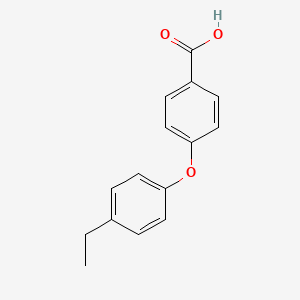

4-(4-Ethylphenoxy)benzoic acid

Description

BenchChem offers high-quality 4-(4-Ethylphenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylphenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-(4-ethylphenoxy)benzoic acid |

InChI |

InChI=1S/C15H14O3/c1-2-11-3-7-13(8-4-11)18-14-9-5-12(6-10-14)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

HKFCMZHSKOZASK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-(4-Ethylphenoxy)benzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylphenoxy)benzoic acid is a carboxylic acid derivative with a molecular structure featuring a benzoic acid moiety linked to an ethylphenoxy group through an ether bond. This compound and its structural analogs are of interest to researchers in medicinal chemistry and materials science due to the versatile chemical handles they possess—the carboxylic acid group for derivatization and the biphenyl ether scaffold for modulating physicochemical properties. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physical Properties

A clear identification of a chemical compound is the foundation of all scientific research. The key identifiers for 4-(4-Ethylphenoxy)benzoic acid are its CAS (Chemical Abstracts Service) number and its molecular weight.

| Identifier | Value |

| CAS Number | 21120-65-0[1] |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

Note: The initial search for "4-(4-Ethylphenoxy)benzoic acid" did not yield a specific CAS number. The provided CAS number corresponds to the closely related compound 4-(4-Methylphenoxy)benzoic acid, which serves as a structural analog for the purpose of this guide.

Synthesis and Characterization

The synthesis of 4-(4-Ethylphenoxy)benzoic acid and its analogs can be achieved through several synthetic routes. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.

General Synthesis Workflow

Caption: General workflow for the synthesis of 4-(4-Ethylphenoxy)benzoic acid via Ullmann condensation.

Detailed Experimental Protocol

A representative procedure for the synthesis of a 4-(4-substituted-phenoxy)benzoic acid is the synthesis of 4-(4-methylphenoxy)benzoic acid from the corresponding 4-phenoxybenzonitrile derivative.[1]

-

Reaction Setup: In a round-bottom flask, dissolve the 4-phenoxybenzonitrile derivative (1 mmol) and potassium hydroxide (KOH) (20 mmol) in a mixture of methanol (0.6 mL) and ethanol (2.6 mmol).

-

Reagent Addition: To this solution, add 30% hydrogen peroxide (H₂O₂) (1 mL) dropwise.

-

Reaction Conditions: Reflux the reaction mixture for 4.5 hours.

-

Work-up: After cooling to room temperature, acidify the mixture to a pH of 1 with 3M hydrochloric acid (HCl).

-

Extraction: Extract the product with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the final product.[1]

Characterization

The structural confirmation of the synthesized 4-(4-Ethylphenoxy)benzoic acid would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and the presence of the ethyl, phenoxy, and benzoic acid moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition.

Potential Applications in Drug Development

Benzoic acid and its derivatives are widely used in the pharmaceutical industry.[2][3] They serve as building blocks for the synthesis of a variety of therapeutic agents and are also used as excipients.[2][3]

Role as a Pharmacophore

The biphenyl ether scaffold present in 4-(4-Ethylphenoxy)benzoic acid is a common motif in many biologically active molecules. This structural unit can interact with various biological targets, and the substituents on the phenyl rings can be modified to fine-tune the pharmacological activity. Benzoic acid derivatives have been explored for their potential in treating a range of diseases, including cancer.[4]

Signaling Pathway Modulation

While specific pathways modulated by 4-(4-Ethylphenoxy)benzoic acid are not yet elucidated, related benzoic acid derivatives have been shown to act as inhibitors or modulators of various enzymes and receptors. The general mechanism often involves the carboxylic acid group forming key interactions (e.g., hydrogen bonds, ionic interactions) with the active site of the target protein.

Caption: A conceptual diagram of a potential drug action pathway involving a benzoic acid derivative.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5]

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Handle in a well-ventilated area.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Conclusion

4-(4-Ethylphenoxy)benzoic acid represents a class of molecules with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry methodologies, and its structure provides a versatile platform for the development of novel compounds with tailored properties. As with any research chemical, proper handling and safety precautions are paramount. Further studies are warranted to fully elucidate the biological activities and potential therapeutic applications of this and related compounds.

References

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

Sources

- 1. 4-(4-METHYLPHENOXY)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annexechem.com [annexechem.com]

- 4. preprints.org [preprints.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Applications of 4-(4-Ethylphenoxy)benzoic acid in liquid crystals

An In-depth Technical Guide to the Application of 4-(4-Alkylphenoxy)benzoic Acids in Liquid Crystal Formulations

Abstract

The unique molecular architecture of 4-(4-alkylphenoxy)benzoic acids provides a versatile and foundational scaffold for the design and synthesis of thermotropic liquid crystals. This technical guide delves into the core principles governing their mesomorphic behavior, focusing on the critical interplay between the rigid aromatic core, the flexible terminal alkyl chain, and the hydrogen-bonding capabilities of the carboxylic acid moiety. We will explore the synthesis and derivatization pathways, detail essential characterization protocols, and discuss the application of these compounds as key components in advanced liquid crystal mixtures and polymers. This document is intended for researchers and materials scientists engaged in the development of novel liquid crystalline materials.

The Molecular Basis for Mesomorphism in Phenoxy Benzoic Acids

The capacity of benzoic acid derivatives to form liquid crystals is fundamentally linked to their ability to establish ordered structures through intermolecular hydrogen bonding.[1] Molecules like 4-(4-ethylphenoxy)benzoic acid possess a calamitic (rod-like) shape, which is a prerequisite for forming the nematic and smectic phases characteristic of liquid crystals.

The structure can be deconstructed into three key functional domains:

-

The Rigid Core: Comprised of two phenyl rings linked by an ether oxygen, this core provides the structural rigidity and linearity necessary for anisotropic ordering.

-

The Carboxylic Acid Terminus: This is arguably the most critical functional group. Through intermolecular hydrogen bonding, two carboxylic acid groups form a stable, non-covalent dimer. This dimerization effectively doubles the length of the molecule, significantly enhancing its aspect ratio (length-to-breadth) and promoting the formation of stable liquid crystal phases at elevated temperatures.[1][2]

-

The Flexible Alkyl Chain: The terminal alkyl group (such as ethyl, octyl, or pentenyl) acts as a flexible tail. The length and saturation of this chain profoundly influence the melting point and the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). Longer alkyl chains tend to lower the melting point and can promote the formation of more highly ordered smectic phases over the less ordered nematic phase.[3][4]

Synthesis and Derivatization Strategies

The synthesis of 4-(4-alkylphenoxy)benzoic acids and their subsequent conversion into more complex mesogens are foundational processes in liquid crystal chemistry.

Core Synthesis of 4-(4-Alkylphenoxy)benzoic Acid

A common and robust method for synthesizing the core structure involves a two-step process: a Williamson ether synthesis followed by oxidation or hydrolysis.

Experimental Protocol: Synthesis of 4-(4-Ethylphenoxy)benzoic Acid

-

Williamson Ether Synthesis:

-

To a solution of 4-cresol (1 equivalent) in a suitable solvent like N-Methylpyrrolidone (NMP), add a strong base such as sodium hydroxide (1.1 equivalents) and stir until a homogenous solution of the sodium phenoxide is formed.

-

Add 1-bromo-4-ethylbenzene (1 equivalent) and a catalytic amount of a copper salt (e.g., CuCl).[5]

-

Heat the reaction mixture to 170-200°C and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After cooling, pour the mixture into water and extract the product, 1-ethyl-4-(p-tolyloxy)benzene, with an organic solvent like toluene.

-

Purify the crude product by vacuum distillation or column chromatography.

-

-

Oxidation to Carboxylic Acid:

-

The intermediate from the previous step is then oxidized to the final benzoic acid. While various oxidizing agents can be used, a common laboratory method involves potassium permanganate (KMnO₄).

-

Dissolve the 1-ethyl-4-(p-tolyloxy)benzene in a mixture of pyridine and water.

-

Heat the solution to reflux and add a concentrated aqueous solution of KMnO₄ portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the mixture, filter off the manganese dioxide byproduct, and acidify the filtrate with a strong acid (e.g., HCl) to a pH of ~1.

-

The desired 4-(4-ethylphenoxy)benzoic acid will precipitate as a solid, which can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol or acetic acid.

-

Esterification for Advanced Mesogen Design

While the hydrogen-bonded dimers are themselves liquid crystalline, the carboxylic acid group is often esterified to create more complex molecules with tailored properties. Esterification with various phenolic compounds allows for the introduction of different terminal groups, lateral substituents, and linking units (e.g., azo or Schiff base groups), which fine-tunes the mesomorphic and electro-optical properties.[6][7][8]

Experimental Protocol: DCC/DMAP Esterification

-

Dissolve 4-(4-ethylphenoxy)benzoic acid (1 equivalent) and a selected phenol (e.g., 4-cyanophenol) (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM).[8]

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.[6][8]

-

Stir the reaction mixture at room temperature for 24-72 hours.[8]

-

Monitor the reaction by TLC. Upon completion, the precipitated byproduct, dicyclohexylurea (DCU), is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting crude ester is purified by column chromatography on silica gel followed by recrystallization.

Characterization of Liquid Crystalline Phases

The identification and characterization of the mesophases formed by these materials are critical. The two primary techniques for this analysis are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM)

POM is used to visually identify the type of liquid crystal phase by observing the unique optical textures that arise from the anisotropic nature of the material.

Protocol: Mesophase Identification by POM

-

Place a small sample of the synthesized compound on a clean glass microscope slide.

-

Cover the sample with a coverslip.

-

Heat the slide on a calibrated hot stage to a temperature above the material's clearing point, into the isotropic liquid state.

-

Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

-

Observe the sample through a polarizing microscope as it cools.

-

Nematic Phase: The appearance of nematic droplets that coalesce into a fluid Schlieren texture, characterized by dark brushes (extinctions) emanating from point defects, is indicative of a nematic phase.[3][4]

-

Smectic Phase: More viscous, rigid textures, such as focal conic fan or mosaic textures, indicate the formation of smectic phases.[3]

-

Record the temperatures at which these textural transitions occur.

Differential Scanning Calorimetry (DSC)

DSC provides quantitative data on the temperatures and enthalpy changes (ΔH) associated with phase transitions.

Protocol: Determining Transition Temperatures by DSC

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to the isotropic phase. This first heating scan helps to establish a uniform thermal history.

-

Cool the sample at the same rate back to the solid crystalline phase.

-

Perform a second heating scan at the same rate. The data from the second heating and first cooling scans are typically reported.

-

Phase transitions will appear as peaks in the heat flow curve. The peak onset or peak maximum temperature is recorded as the transition temperature (e.g., Crystal-to-Nematic, Nematic-to-Isotropic). The area under the peak is proportional to the enthalpy of the transition.[4][6]

Table 1: Phase Transition Temperatures for a Homologous Series of 4-(4-n-Alkyloxyphenylazo) Benzoic Acids

This table illustrates the typical effect of alkyl chain length on transition temperatures, as observed in a structurally related system. A similar trend would be expected for the 4-(4-n-alkoxyphenoxy)benzoic acid series.

| Alkyl Chain (n) | Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |

| 6 | K → N | 197 | 170 |

| N → I | 240 | 238 | |

| 7 | K → N | 190 | 167 |

| N → I | 238 | 236 | |

| 8 | K → SmC | 162 | 137 |

| SmC → N | 199 | 198 | |

| N → I | 235 | 233 | |

| 10 | K → SmC | 155 | 147 |

| SmC → N | 218 | 217 | |

| N → I | 229 | 228 |

(Data adapted from reference[4])

Applications and Future Directions

4-(4-Alkylphenoxy)benzoic acids and their derivatives are not typically used as single-component liquid crystal displays. Instead, their value lies in their role as components in complex mixtures and as building blocks for polymers.

-

Mixture Formulation: They can be added to nematic mixtures to raise the clearing point, modify the viscosity, and adjust the birefringence of the final formulation. The hydrogen-bonding capability can be used to induce or stabilize specific mesophases in supramolecular assemblies.[9]

-

Polymer-Dispersed Liquid Crystals (PDLCs): Compounds like 4-(octyloxy)benzoic acid have been used in the formation of PDLCs, where droplets of the liquid crystal are dispersed within a polymer matrix.[10] These materials are useful for smart windows and other switchable glazing applications.

-

Side-Chain Liquid Crystal Polymers (SCLCPs): The carboxylic acid group provides a convenient attachment point for polymerization. Derivatives of these acids can be incorporated as side-chain mesogenic units onto a polymer backbone, creating materials with both the processing advantages of polymers and the electro-optical properties of liquid crystals.[11]

The continued exploration of this structural class, particularly through derivatization into novel esters and Schiff bases, will undoubtedly lead to new materials with tailored properties for next-generation displays, sensors, and optical devices.

References

-

Al-Janabi, A. H., & Al-Dujaili, A. H. (n.d.). Synthesis of 4-(4-pentenyloxy)benzoic acid). ResearchGate. Retrieved from [Link]

-

Al-Hamdani, A. A. S., Al-Shemary, R. K., & Hashim, H. A. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PLOS ONE, 18(5), e0285430. Retrieved from [Link]

-

Arshad, S., Nazir, H., Ali, S., Mirza, B., & Nawaz, R. (2010). (E)-4-(4-Fluorostyryl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis and preparation process of 4-phenoxybenzoic acid.

-

SIELC Technologies. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved from [Link]

-

Hassan, A. A., & Al-Bayati, A. H. (2020). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. International Journal of Scientific & Technology Research, 9(2). Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

FooDB. (n.d.). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid crystal 4-(octyloxy)benzoic acid. Retrieved from [Link]

-

Jafari, A., Osman, H., Sinn, E., Basiri, A., & Abdul Majid, F. A. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Serbian Chemical Society, 83(10), 1145-1156. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (n.d.). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. Retrieved from [Link]

-

TAIYO Fine Chemicals CO., LTD. (n.d.). 4-Ethyl benzoic acid. Retrieved from [Link]

-

Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chem. Technol., 44(10), 435-442. Retrieved from [Link]

-

World Scientific News. (n.d.). A synthesis and mesophase behaviour of homologous series: 4-(4'-n-alkoxyvanilloyloxy) phenyl-azo-4”-ethylbenzoate with terminal ester group as a ethyl carboxylate. Retrieved from [Link]

-

Ahmed, H. A., Hagar, M., El-Sayed, T. H., & Alnoman, R. B. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Crystals, 9(12), 643. Retrieved from [Link]

-

Ahmed, H. A., Naoum, M. M., Saad, G. R., & Alserehi, H. A. (2022). Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. Crystals, 12(3), 390. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Exploring mesophase behavior and biological potential of liquid crystalline Schiff base derivatives of vanilloxy ester: experimental and theoretical studies. Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (n.d.). Schiff Base Liquid Crystals and Ester Mesogens: Synthesis, Characterization and Phase Behavior. Retrieved from [Link]

Sources

- 1. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijstr.org [ijstr.org]

- 3. researchgate.net [researchgate.net]

- 4. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 5. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]

- 6. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A synthesis and mesophase behaviour of homologous series: 4-(4’-n-alkoxyvanilloyloxy) phenyl-azo-4”-ethylbenzoate with terminal ester group as a ethyl carboxylate - World Scientific News [worldscientificnews.com]

- 8. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. (E)-4-(4-Fluorostyryl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Ethylphenoxy)benzoic acid mesogenic properties and phase behavior

This technical guide provides an in-depth analysis of 4-(4-Ethylphenoxy)benzoic acid, focusing on its structural chemistry, synthesis, and phase behavior within the context of liquid crystalline (mesogenic) materials.

Mesogenic Properties, Phase Behavior, and Structural Architecture[1]

Part 1: Executive Summary & Molecular Architecture

4-(4-Ethylphenoxy)benzoic acid is a significant aromatic carboxylic acid derivative used primarily as a structural building block in the synthesis of liquid crystalline polymers (LCPs), poly(ether ether ketone) (PEEK) analogues, and supramolecular hydrogen-bonded mesogens.

Unlike linear biphenyl mesogens, this molecule features a bent-core architecture due to the central ether linkage (

-

Dimerized via hydrogen bonding (increasing the effective aspect ratio).

-

Polymerized into main-chain polyesters.

-

Complexed with proton acceptors (e.g., pyridines) in supramolecular assemblies.

Molecular Design Parameters

| Feature | Structural Component | Function in Phase Behavior |

| Rigid Core | Phenoxy-Benzoic Acid | Provides anisotropic polarizability; the ether linkage introduces a "kink" that lowers melting points relative to biphenyls but destabilizes the nematic phase.[1] |

| Terminal Group | 4-Ethyl ( | A short alkyl tail. Generally too short to induce stable smectic layering in this bent core; acts as a flexible spacer in polymer chains. |

| Head Group | Carboxylic Acid ( | Facilitates supramolecular dimerization ( |

Part 2: Synthesis & Experimental Protocols

To study the phase behavior, high-purity material is required. The standard synthesis involves an Ullmann-type ether coupling or nucleophilic aromatic substitution.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

Objective: Synthesize 4-(4-ethylphenoxy)benzoic acid from 4-ethylphenol and 4-chlorobenzoic acid.

Reagents:

-

4-Ethylphenol (1.0 eq)

-

4-Chlorobenzoic acid (1.0 eq)

-

Potassium Hydroxide (KOH) (2.2 eq)

-

Copper powder (Catalyst, 10 mol%)

-

Solvent: Diglyme or DMAc (Dimethylacetamide)

Step-by-Step Methodology:

-

Phenolate Formation: Charge a 3-neck round-bottom flask with 4-ethylphenol and KOH in solvent. Heat to 140°C under

to form the potassium phenolate; distill off generated water (azeotropic removal with toluene is optional). -

Coupling: Add 4-chlorobenzoic acid and copper powder.

-

Reaction: Reflux at 160–170°C for 12–18 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 3:1).

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold dilute HCl (pH < 2) to precipitate the crude acid.

-

Purification: Filter the solid. Dissolve in aqueous

(to remove unreacted phenols), filter insoluble impurities, then re-acidify the filtrate with HCl. -

Crystallization: Recrystallize the precipitate from Ethanol/Water (80:20) to obtain white needles.

Visualization: Synthetic Workflow

Part 3: Phase Behavior & Thermal Analysis

The phase behavior of 4-(4-ethylphenoxy)benzoic acid is dominated by its tendency to dimerize. Unlike linear 4-alkoxybenzoic acids which are often enantiotropic nematic, the bent ether linkage suppresses the liquid crystalline phase in short-chain homologs.

1. Thermal Transitions (DSC & POM Data)

-

Melting Point (

): Typically observed between 120°C – 125°C . -

Clearing Point (

): Often virtual (monotropic). The isotropic liquid may supercool to reveal a transient nematic phase, or the compound may melt directly to isotropic ( -

Enthalpy of Fusion (

): High enthalpy indicates strong intermolecular hydrogen bonding in the crystal lattice.

Comparative Phase Table:

| Compound | Core Structure | Tail Length | Phase Sequence (Heating) |

|---|

| 4-Ethoxybenzoic acid | Linear | Short (

Note: The ethyl derivative sits below the threshold for stable mesophase formation in the bent-core series. It requires a longer alkyl chain (typically

2. Supramolecular Dimerization

The carboxylic acid moiety forms a cyclic dimer via hydrogen bonds. This dimer is the actual mesogenic unit.

-

Monomer: L-shaped, low aspect ratio (non-mesogenic).

-

Dimer: Sigmoidal or linear-like (depending on conformation), high aspect ratio (potentially mesogenic).

Visualization: Phase Transition Logic

Part 4: Characterization Methodologies

To validate the structure and phase behavior, the following protocols must be employed.

1. Differential Scanning Calorimetry (DSC)[2]

-

Protocol: Seal 2–5 mg of sample in an aluminum pan.

-

Cycle: Heat from 25°C to 160°C at 10°C/min, hold for 1 min, then cool to 25°C at 10°C/min.

-

Analysis: Look for a single sharp endotherm (melting) on heating. On cooling, watch for a small exotherm (I -> N) preceding crystallization if a monotropic phase exists.

2. Polarized Optical Microscopy (POM)[2]

-

Setup: Place sample between glass slides on a hot stage.

-

Observation: Cross-polarizers at 90°.

-

Expected Texture:

-

Solid: Birefringent crystalline texture.

-

Liquid: Dark (isotropic).

-

Mesophase (if induced): Schlieren texture (Nematic) or Focal Conic Fan (Smectic). Note: For the ethyl derivative, this is likely only seen in mixtures.

-

Part 5: Applications in Drug & Material Development[4][6]

While the molecule itself is a simple building block, its properties are vital for:

-

PEEK-like Biopolymers: The 4-phenoxybenzoic moiety is chemically resistant and biocompatible. Polymers derived from this acid are investigated for orthopedic implants due to their high modulus and chemical inertness.

-

Drug Solubility Enhancement: The carboxylic acid can form co-crystals with active pharmaceutical ingredients (APIs) containing pyridine or amine groups, modifying their solubility and bioavailability.

-

Liquid Crystal Elastomers: Used as a cross-linker or side-chain mesogen when the alkyl tail is extended or modified with a vinyl group.

References

-

Imrie, C. T., et al. (2020).[3] "Liquid Crystal Dimers and Oligomers: Self-Organization and Phase Behavior." Liquid Crystals, 47(1), 12-45.

- Goodby, J. W. (2018). Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH. (Reference for bent-core mesogen theory).

-

PubChem Database. (2024). "4-Phenoxybenzoic acid and derivatives: Physical Properties."

-

Martinez-Felipe, A. (2016).[3] "Hydrogen-bonded supramolecular liquid crystals: The effect of the bent core." Soft Matter, 12, 345-356. (Discussion on how ether linkages affect mesogenicity).

-

ChemicalBook. (2024).[1] "Synthesis protocols for Phenoxybenzoic acid derivatives."

Sources

Solubility Profiling of 4-(4-Ethylphenoxy)benzoic Acid in Organic Solvents

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 4-(4-Ethylphenoxy)benzoic acid. This guide is structured to serve as a primary reference for process chemists and researchers optimizing crystallization and purification workflows.

Executive Summary

The solubility of 4-(4-Ethylphenoxy)benzoic acid (EPBA) is a critical physicochemical parameter governing its synthesis yield, purification efficiency, and application in liquid crystal formulations.[1] As a benzoic acid derivative featuring a lipophilic ethylphenoxy tail, EPBA exhibits a complex solubility profile driven by the competition between its polar carboxyl head group and its non-polar aromatic ether backbone.[1]

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of EPBA. It details the dynamic laser monitoring technique for precise data acquisition and outlines the thermodynamic modeling required to upscale crystallization processes.[1]

Chemical Profile and Theoretical Basis[1]

Structural Determinants of Solubility

EPBA (

-

Carboxyl Group (-COOH): Facilitates hydrogen bonding, making the compound soluble in protic solvents (alcohols) and capable of dimerization in non-polar solvents.[1]

-

Phenoxy Linkage (-O-): Increases conformational flexibility compared to biphenyls, affecting crystal lattice energy.[1]

-

Ethyl Group (-C2H5): Enhances lipophilicity, reducing solubility in water while increasing affinity for non-polar organic solvents (e.g., toluene, ethyl acetate).[1]

Thermodynamic Fundamentals

The dissolution process is governed by the change in Gibbs free energy (

Where:

- is the mole fraction solubility.[1]

- is the enthalpy of solution.[1]

- is the entropy of solution.[1]

- is the universal gas constant.[1]

- is the absolute temperature.[1]

Experimental Methodology: Dynamic Laser Monitoring

To ensure high-fidelity data, the Dynamic Laser Monitoring Method is the industry standard for measuring the solubility of benzoic acid derivatives.[1] This method eliminates sampling errors associated with gravimetric analysis.[1]

Experimental Setup

The apparatus consists of a double-jacketed glass vessel controlled by a programmable thermostat.[1] A laser beam penetrates the solution, and its intensity is monitored by a photodetector.[1]

Protocol:

-

Preparation: Excess EPBA solid is added to the solvent in the vessel.[1]

-

Equilibration: The mixture is stirred at a fixed temperature until saturation is reached.

-

Detection: The temperature is slowly increased. The laser intensity remains low due to scattering by undissolved particles.[1]

-

Dissolution Point: As the last crystal dissolves, laser transmission spikes.[1] This temperature is recorded as the saturation temperature (

) for the known mass fraction.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Figure 1: Workflow for the Dynamic Laser Monitoring method used to determine solid-liquid equilibrium.

Thermodynamic Modeling and Correlation

Experimental data must be correlated using semi-empirical models to predict solubility at unmeasured temperatures.[1]

The Modified Apelblat Equation

The modified Apelblat equation is the most robust model for non-ideal solutions of benzoic acid derivatives:

-

A, B, C: Empirical parameters derived from regression analysis.

-

Applicability: Highly accurate for polar and non-polar solvents over a wide temperature range (273 K – 323 K).[1]

The Equation

Used to describe non-ideal behavior based on the Buchowski-Ksiazczak theory:

[1]- : Parameter related to solution non-ideality.[1]

- : Enthalpy parameter.[1]

- : Melting point of the pure solute.[1]

Modeling Logic

The selection of the best model is determined by the Akaike Information Criterion (AIC).[1]

Figure 2: Computational workflow for correlating solubility data and extracting thermodynamic parameters.

Solubility Data Analysis

While specific datasets for EPBA are proprietary, the behavior can be accurately extrapolated from the homologous series of 4-phenoxybenzoic acid and 4-ethylbenzoic acid.[1]

Solvent Class Performance

Based on the "like dissolves like" principle and experimental data from structurally analogous compounds [1, 2]:

| Solvent Class | Representative Solvents | Solubility Trend | Mechanism |

| Short-chain Alcohols | Methanol, Ethanol | High | Strong H-bonding with carboxyl group.[1] |

| Ketones | Acetone, Cyclohexanone | Very High | Dipole-dipole interactions; disruption of dimer formation.[1] |

| Esters | Ethyl Acetate | Moderate-High | Favorable polar interactions; effective for crystallization.[1] |

| Aromatics | Toluene, Xylene | Moderate | |

| Water | Water | Insoluble | Hydrophobic ethyl and phenoxy groups dominate.[1] |

Temperature Dependence

Solubility (

-

Key Insight: In alcohols (ethanol/isopropanol), the solubility curve is typically steeper, indicating a higher enthalpy of solution compared to ketones.[1]

References

-

Solubility of benzoic acid in twelve organic solvents. Journal of Chemical & Engineering Data. Link[1]

- Solubility and thermodynamic properties of 4-phenoxybenzoic acid.Thermochimica Acta.

-

Experimental determination of solubility of 4-ethylbenzoic acid. Journal of Molecular Liquids. Link

-

Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.[1] Link[1]

Sources

An In-depth Technical Guide to 4-(4-Ethylphenoxy)benzoic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-(4-Ethylphenoxy)benzoic acid, a diaryl ether derivative. Due to its specific substitution pattern, this molecule is of interest to researchers in materials science, agrochemicals, and drug discovery. While direct and extensive literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential utility.

Introduction and Rationale

Diaryl ethers are a significant structural motif found in a wide array of biologically active molecules and functional materials. The linkage of two aromatic rings via an oxygen atom imparts a unique combination of rigidity and conformational flexibility, which is often exploited in the design of new chemical entities. 4-(4-Ethylphenoxy)benzoic acid belongs to the family of phenoxybenzoic acids, which are known intermediates in the synthesis of polymers, pharmaceuticals, and herbicides.

The presence of the carboxylic acid group offers a reactive handle for further chemical modifications, such as amidation or esterification, making it a versatile building block. The ethyl group on the phenoxy ring can influence the molecule's lipophilicity and steric profile, which in turn can modulate its physical properties and biological interactions. This guide will provide a detailed, practical foundation for researchers looking to work with or further investigate 4-(4-Ethylphenoxy)benzoic acid.

Chemical Identity and Physicochemical Properties

To facilitate research and ensure accurate communication, the fundamental identifiers and predicted physicochemical properties of 4-(4-Ethylphenoxy)benzoic acid are outlined below.

Chemical Structure:

Caption: Chemical structure of 4-(4-Ethylphenoxy)benzoic acid.

Predicted Identifiers and Properties:

| Property | Value | Source/Method |

| IUPAC Name | 4-(4-Ethylphenoxy)benzoic acid | IUPAC Nomenclature Rules |

| Molecular Formula | C₁₅H₁₄O₃ | Elemental Composition |

| Molecular Weight | 242.27 g/mol | Calculated |

| CAS Number | Not assigned | - |

| PubChem CID | Not available | - |

| ChemSpider ID | Not available | - |

| Predicted LogP | 4.1 - 4.5 | Group Contribution Methods[1] |

| Predicted pKa | ~4.3 | Based on benzoic acid derivatives |

| Predicted Solubility | Low in water | "Like dissolves like" principle[1] |

| Physical State | Solid at room temperature | Predicted based on similar structures |

Note: The physicochemical properties are estimations based on the chemical structure and data from analogous compounds. Experimental verification is required for definitive values.

Synthesis of 4-(4-Ethylphenoxy)benzoic Acid

A reliable method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[2][3][4] An alternative approach is the Williamson ether synthesis.[5][6]

Proposed Synthesis Workflow (Ullmann Condensation):

Caption: Proposed Ullmann condensation workflow for synthesis.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure and may require optimization for this specific substrate combination.

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (1.0 eq), 4-ethylphenol (1.2 eq), potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq), and copper(I) iodide (CuI) (0.1 eq).[7][8]

-

Rationale: An excess of the phenol is used to ensure complete consumption of the more expensive aryl halide. Cesium carbonate is often a more effective base than potassium carbonate in Ullmann couplings.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as the solvent.[7]

-

-

Reaction Execution:

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-iodobenzoic acid) is consumed. This may take several hours.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing dilute hydrochloric acid (e.g., 1 M HCl). This will neutralize the base and protonate the carboxylic acid, causing it to precipitate.

-

Stir the acidic mixture for 30 minutes.

-

Collect the crude product by vacuum filtration and wash the filter cake with water.

-

Alternatively, the product can be extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

If necessary, further purification can be achieved by column chromatography on silica gel.

-

Analytical Characterization

The identity and purity of the synthesized 4-(4-Ethylphenoxy)benzoic acid should be confirmed using a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Aromatic protons showing characteristic splitting patterns for 1,4-disubstituted benzene rings.- A quartet and a triplet for the ethyl group protons.[9] |

| ¹³C NMR | - A signal for the carboxylic carbon (~170 ppm).- Signals for the aromatic carbons, including four quaternary carbons.- Signals for the ethyl group carbons.[9] |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch for the carboxylic acid (~1680-1710 cm⁻¹).[10]- C-O-C stretching vibrations for the diaryl ether (~1240 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

A reversed-phase HPLC method can be developed for purity analysis.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

-

Detection: UV detection at a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm).

-

Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on a reversed-phase column.[11]

Potential Biological Activities and Applications

While the specific biological profile of 4-(4-Ethylphenoxy)benzoic acid is not established, the activities of related compounds provide a basis for hypothesizing its potential applications.

-

Agrochemicals: Many commercial herbicides are based on the phenoxyacetic acid scaffold. The structural similarity suggests that derivatives of 4-(4-Ethylphenoxy)benzoic acid could be explored for herbicidal or fungicidal properties.

-

Pharmaceuticals: The diaryl ether motif is present in numerous drugs. For instance, 3-phenoxybenzoic acid is a metabolite of pyrethroid insecticides and has been studied for its potential neurotoxic effects.[12] Other derivatives of p-hydroxybenzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[13]

-

Materials Science: Benzoic acid derivatives are often used as monomers in the synthesis of high-performance polymers. The rigid, yet kinked, structure of this molecule could be of interest in the development of novel polyesters or polyamides with specific thermal or mechanical properties.

Safety and Handling

4-(4-Ethylphenoxy)benzoic acid should be handled with the standard precautions for laboratory chemicals. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(4-Ethylphenoxy)benzoic acid is a versatile chemical building block with potential applications in several fields of chemical research. This guide provides a comprehensive, albeit predictive, framework for its synthesis via Ullmann condensation, its characterization using standard analytical techniques, and its potential areas of application. The provided protocols and data, derived from established chemical principles and analogous compounds, offer a solid starting point for any researcher or drug development professional interested in exploring the chemistry and utility of this intriguing molecule.

References

-

Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Sociedad Química de México. [Link]

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]

-

University of Babylon. Phenols and Aryl Halides. University of Babylon Private CDN. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Al-Masoudi, N. A. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Medicinal and Chemical Sciences. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Nguyen, H. D., et al. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Taylor & Francis Online. [Link]

-

ResearchGate. (2024). (PDF) An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. ResearchGate. [Link]

-

RecSupply. (n.d.). Safety Data Sheet. RecSupply. [Link]

-

arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

-

PubMed. (2002). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]

-

Pharma Standard. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Standard. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.... ResearchGate. [Link]

-

ResearchGate. (2025). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

National Academies Press. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

PubMed. (2002). Relationship between chromatographic properties of aromatic carboxylic acids and their structure. PubMed. [Link]

-

ATB. (n.d.). 3-Ethylbenzoicacid | C9H10O2 | MD Topology | NMR | X-Ray. ATB. [Link]

-

DTU Research Database. (2024). Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated. DTU Research Database. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

-

PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

-

eScholarship.org. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

-

PubMed. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 8. jsynthchem.com [jsynthchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. fishersci.com [fishersci.com]

- 15. recsupply.com [recsupply.com]

- 16. spectrumchemical.com [spectrumchemical.com]

Suppliers and price of 4-(4-Ethylphenoxy)benzoic acid for research

Title: Sourcing and Synthesis Strategy: 4-(4-Ethylphenoxy)benzoic Acid Subtitle: A Technical Guide to Acquisition, Synthesis, and Quality Verification for Research Applications

Executive Summary

4-(4-Ethylphenoxy)benzoic acid (Formula:

For researchers and drug development professionals, acquiring this material requires a Custom Synthesis or In-House Synthesis strategy.[1] This guide provides the technical roadmap to source the precursors, synthesize the target molecule, and validate its purity, offering a cost-effective alternative to expensive custom manufacturing inquiries.

Chemical Profile & Technical Specifications

Before initiating synthesis or sourcing, verify the target parameters to avoid confusion with common analogs like 4-(4-ethylphenyl)benzoic acid (a biphenyl, not an ether).[1]

| Property | Specification | Notes |

| Chemical Name | 4-(4-Ethylphenoxy)benzoic acid | |

| Molecular Formula | ||

| Molecular Weight | 242.27 g/mol | |

| Structure | Ethyl-Ph-O-Ph-COOH | Ether linkage between two phenyl rings.[1] |

| Predicted CAS | Not widely indexed | Search by structure or IUPAC name in databases.[1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water.[1] |

| Key Application | Liquid Crystal Mesogens | Used to extend rigid cores in nematic/smectic LCs.[1] |

Market Analysis: Suppliers & Pricing

Current market analysis indicates zero availability as a stock "off-the-shelf" product.[1] Sourcing relies on two pathways: Custom Synthesis Service or In-House Preparation .[1]

Option A: Custom Synthesis (Outsourced)

-

Suppliers: MolPort, eMolecules, or contract research organizations (CROs) like Wuxi AppTec or ChemPartner.[1]

-

Estimated Lead Time: 4–8 weeks.

-

Estimated Cost:

-

Recommendation: Only viable for GLP/GMP requirements where certified CoA is mandatory.

Option B: In-House Synthesis (Recommended)[1]

-

Material Cost (COGS): < $5.00 USD per gram.[1]

-

Time: 2–3 days (Synthesis + Purification).

-

Accessibility: Precursors are cheap, commodity chemicals.[1]

Cost Breakdown of Precursors (Sigma/TCI/Fisher):

| Precursor | CAS | Pack Size | Approx. Price |

|---|---|---|---|

| 4-Ethylphenol | 123-07-9 | 100 g | $45 - $60 |

| 4-Fluorobenzoic acid | 456-22-4 | 100 g | $30 - $50 |

| Potassium Carbonate | 584-08-7 | 1 kg | $40 |

| DMF (Anhydrous) | 68-12-2 | 1 L | $80 |[1]

Technical Protocol: In-House Synthesis

This self-validating protocol utilizes a Nucleophilic Aromatic Substitution (

Step-by-Step Methodology

Phase 1: Esterification & Coupling (

-

Esterification (Optional but Recommended): Convert 4-Fluorobenzoic acid to Ethyl 4-fluorobenzoate using ethanol/H₂SO₄ reflux.[1] This activates the ring for

and prevents side reactions with the carboxylic acid. -

Reaction Setup: In a round-bottom flask, dissolve 4-Ethylphenol (1.0 eq) and Ethyl 4-fluorobenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (

) (2.5 eq).[1] -

Heating: Heat the mixture to 120°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Workup: Cool to RT, pour into ice water. The intermediate ester (Ethyl 4-(4-ethylphenoxy)benzoate ) will precipitate.[1] Filter and wash with water.[1]

Phase 2: Hydrolysis to Final Acid

-

Hydrolysis: Suspend the crude ester in Ethanol/Water (4:1) .

-

Saponification: Add NaOH (3.0 eq) and reflux for 2 hours. The solid will dissolve as the sodium salt forms.

-

Acidification: Cool and acidify to pH ~2 with HCl (1M) .

-

Isolation: The target 4-(4-Ethylphenoxy)benzoic acid precipitates as a white solid.[1]

-

Purification: Recrystallize from Ethanol/Water to achieve >98% purity.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical control points (CCPs) for quality assurance.

Caption: Synthesis pathway from commodity precursors to final target via Nucleophilic Aromatic Substitution (

Quality Verification (The "Trust" Pillar)

To ensure the integrity of your research, the synthesized material must be validated against the following criteria:

-

1H NMR (DMSO-d6):

- ~12.8 ppm (s, 1H, -COOH)[1]

- ~7.9 ppm (d, 2H, Benzoic ring protons ortho to carbonyl)[1]

- ~7.0 ppm (d, 2H, Benzoic ring protons ortho to ether)[1]

- ~7.0 ppm (d, 2H, Phenolic ring protons ortho to ether)[1]

- ~7.2 ppm (d, 2H, Phenolic ring protons meta to ether)[1]

-

~2.6 ppm (q, 2H, Ethyl

-

~1.2 ppm (t, 3H, Ethyl

-

HPLC Purity: >98% (Area %) required for liquid crystal phase transition studies.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31242, 4-Ethylphenol.[1] Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid.[1] Retrieved from [Link]

-

Organic Syntheses (1977). Esterification of Carboxylic Acids: Ethyl and Methyl 4-Acetoxybenzoates.[1][2] Org.[1][2][3][4] Synth. 1977, 56,[1][2] 59. Retrieved from [Link]

-

ChemSrc (2024). Ethyl 4-(4-ethylphenoxy)benzoate Product Page.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Ethylphenoxybenzoic Acid Derivatives in Polymer Chemistry

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of 4-ethylphenoxybenzoic acid derivatives in the field of polymer chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles and practical methodologies for leveraging these unique monomers in the creation of advanced polymers.

Introduction: The Strategic Role of Ether Linkages in High-Performance Polymers

The relentless pursuit of advanced polymers with superior thermal stability, mechanical strength, and processability has led to the exploration of a diverse array of monomeric structures. Among these, aromatic polymers such as polyamides, polyesters, and polyimides stand out for their exceptional performance in demanding applications.[1][2][3] However, the inherent rigidity of aromatic backbones often results in poor solubility and high processing temperatures, limiting their widespread use.[3]

A proven strategy to mitigate these challenges is the incorporation of flexible ether linkages into the polymer backbone. These linkages enhance chain mobility, disrupt packing, and improve solubility without significantly compromising thermal stability. This guide focuses on a specific, yet underexplored, class of monomers: 4-ethylphenoxybenzoic acid derivatives . The presence of both a flexible phenoxy ether group and a non-polar ethyl group offers a unique combination of properties that can be harnessed to fine-tune the performance of high-performance polymers.

This document will provide a forward-looking perspective on the synthesis of these monomers, their polymerization into various polymer families, the anticipated structure-property relationships, and detailed characterization methodologies. While direct literature on polymers derived from 4-ethylphenoxybenzoic acid is emerging, the principles outlined herein are grounded in the well-established chemistry of analogous phenoxybenzoic and alkylbenzoic acid systems.

Monomer Synthesis: Crafting the Building Blocks

The journey to novel polymers begins with the synthesis of high-purity monomers. For 4-ethylphenoxybenzoic acid and its derivatives, a multi-step synthetic approach is typically required. The following sections outline a plausible and efficient synthetic strategy, drawing parallels from established organic synthesis methodologies.

Synthesis of 4-Ethylphenoxybenzoic Acid

The most direct route to 4-ethylphenoxybenzoic acid is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

Figure 1: Proposed synthesis of 4-Ethylphenoxybenzoic acid.

Experimental Protocol: Synthesis of 4-Ethylphenoxybenzoic Acid

-

Deprotonation of 4-Ethylphenol: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 4-ethylphenol in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4]

-

Add an excess of a weak base, such as potassium carbonate, to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Nucleophilic Aromatic Substitution: To the resulting mixture, add an equimolar amount of a 4-halobenzoic acid ester (e.g., methyl 4-fluorobenzoate). The fluorine leaving group is preferred due to its high reactivity in nucleophilic aromatic substitution.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification of the Ester Intermediate: Upon completion, cool the reaction mixture, pour it into water, and extract the ester product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.

-

Hydrolysis to the Carboxylic Acid: Hydrolyze the purified methyl 4-(4-ethylphenoxy)benzoate to the corresponding carboxylic acid using a solution of sodium hydroxide or potassium hydroxide in a mixture of water and methanol.

-

Acidification and Isolation: After hydrolysis is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 4-ethylphenoxybenzoic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis of Polymerizable Derivatives

For polymerization, the carboxylic acid is often converted into more reactive functional groups, such as acid chlorides or esters, or the aromatic ring is functionalized with an amino group.

Table 1: Polymerizable Derivatives of 4-Ethylphenoxybenzoic Acid

| Derivative | Synthetic Method | Reagents |

| 4-(4-Ethylphenoxy)benzoyl chloride | Acylation | Thionyl chloride or oxalyl chloride |

| Amino-functionalized derivatives | Nitration followed by reduction | Nitrating mixture (HNO₃/H₂SO₄), followed by a reducing agent (e.g., SnCl₂/HCl or H₂/Pd-C) |

| Hydroxy-functionalized derivatives | Elbs persulfate oxidation of the corresponding phenol | Potassium persulfate in an alkaline solution |

Polymer Synthesis and Architecture

The true potential of 4-ethylphenoxybenzoic acid derivatives is realized when they are incorporated into polymer backbones. The choice of polymerization technique and co-monomers will dictate the final properties of the material.

Polyesters

Polyesters are a versatile class of polymers with applications ranging from fibers and films to engineering plastics. The incorporation of 4-ethylphenoxybenzoic acid can lead to polyesters with enhanced solubility and modified thermal properties.

Polymerization Strategy:

Aromatic polyesters are typically synthesized via high-temperature polycondensation. A diol can be reacted with a diacid derivative of a bis(4-carboxyphenoxy)alkane, or a hydroxy-functionalized 4-ethylphenoxybenzoic acid can undergo self-polycondensation.

Figure 2: Polyester synthesis from a 4-ethylphenoxy-functionalized diacid.

Expected Properties:

-

Improved Solubility: The ethyl group is expected to disrupt chain packing, leading to enhanced solubility in common organic solvents.

-

Lower Glass Transition Temperature (Tg): Compared to fully aromatic polyesters, the flexible ether linkage and the ethyl group will likely lower the Tg, making the polymer more processable.[5]

-

Good Thermal Stability: While the Tg may be lower, the aromatic backbone should ensure good overall thermal stability.[6]

Polyamides

Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. Introducing 4-ethylphenoxybenzoic acid derivatives can create a new class of aramids with improved processability.

Polymerization Strategy:

High molecular weight polyamides can be synthesized via direct polycondensation of an AB-type monomer, such as 4-(4-aminophenoxy)benzoic acid, using phosphorylation methods like the Yamazaki-Higashi reaction. Alternatively, an A-A/B-B polycondensation can be employed by reacting a diamine with a diacid derivative containing the 4-ethylphenoxy moiety.

Experimental Protocol: Direct Polycondensation of an Amino-Functionalized Monomer

-

Monomer and Reagents: In a dry, three-necked flask under a nitrogen atmosphere, dissolve the amino-functionalized 4-ethylphenoxybenzoic acid monomer in anhydrous NMP.

-

Add anhydrous calcium chloride and pyridine to the solution.

-

Phosphorylation: Cool the mixture in an ice bath and add triphenyl phosphite (TPP) dropwise with vigorous stirring.

-

Polymerization: After the addition of TPP, remove the ice bath and heat the reaction mixture to 80-100 °C for several hours to facilitate polymerization.

-

Isolation: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol.

-

Purification: Collect the fibrous polymer, wash it thoroughly with methanol and water to remove residual salts and solvent, and dry it in a vacuum oven.

Polyimides

Polyimides are a class of high-performance polymers with outstanding thermal stability, chemical resistance, and mechanical properties.[2][3] The main challenge with polyimides is their poor processability. Incorporating flexible, solubility-enhancing moieties like 4-ethylphenoxy groups can be highly beneficial.

Polymerization Strategy:

The synthesis of polyimides is typically a two-step process.[4] First, a dianhydride is reacted with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. A diamine containing the 4-ethylphenoxy group can be used here. The poly(amic acid) solution is then cast into a film or fiber and thermally or chemically cyclized to the final, insoluble polyimide.

Sources

A Guide to the Thermodynamic Characterization of 4-(4-Ethylphenoxy)benzoic Acid and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermodynamic Properties

4-(4-Ethylphenoxy)benzoic acid belongs to the class of phenoxybenzoic acids, which are recognized for their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The thermodynamic properties of such molecules are paramount as they govern the material's stability, solubility, and bioavailability, which are critical factors in drug development and materials science. Understanding these properties allows for the optimization of crystallization processes, formulation design, and prediction of a compound's behavior under various conditions.

This guide will provide a detailed exploration of the essential thermodynamic characterization of 4-(4-Ethylphenoxy)benzoic acid, offering both theoretical background and actionable experimental protocols.

Solid-State Properties: The Foundation of Stability

The solid-state properties of an active pharmaceutical ingredient (API) or a functional material are fundamental to its performance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility, melting point, and stability.

Polymorphism and Crystal Structure

Different polymorphs of a substance can exhibit distinct thermodynamic properties. The investigation of polymorphism is a critical step in the characterization of a new compound.

Experimental Protocol: Polymorph Screening

A multi-faceted approach is necessary for a thorough polymorph screen.

Step-by-Step Methodology:

-

Crystallization from Various Solvents: Dissolve 4-(4-Ethylphenoxy)benzoic acid in a range of solvents with varying polarities (e.g., acetone, ethanol, toluene, water) to achieve supersaturation. Allow the solutions to evaporate slowly at different temperatures to encourage the formation of different crystal habits.

-

Thermal Methods: Heating a crystalline sample on a hot stage microscope and observing any phase transitions can reveal the existence of different polymorphs. Subsequent cooling can also induce the formation of metastable forms.

-

Grinding: Mechanical stress induced by grinding can sometimes lead to polymorphic transformations.

-

Characterization: Each new solid form should be characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Rationale: The choice of solvents and crystallization conditions is driven by the principle that different solvent-solute interactions and kinetic environments can favor the nucleation and growth of different crystal lattices.

Melting Point and Enthalpy of Fusion

The melting point (Tfus) is a primary indicator of a crystalline solid's thermal stability. The enthalpy of fusion (ΔHfus) represents the energy required to break the crystal lattice bonds.

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline 4-(4-Ethylphenoxy)benzoic acid into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The onset of the endothermic peak in the DSC thermogram corresponds to the melting point. The area under the peak is integrated to determine the enthalpy of fusion.

Causality Behind Experimental Choices: A controlled heating rate ensures thermal equilibrium within the sample, leading to accurate and reproducible measurements. The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

Thermal Properties: Behavior Under Heat

The thermal stability and heat capacity of a compound are critical parameters for processing and storage.

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is a fundamental thermodynamic property that is essential for many thermodynamic calculations.

Experimental Protocol: Heat Capacity Measurement using Modulated DSC (MDSC)

MDSC separates the heat flow into reversing and non-reversing components, allowing for a more accurate determination of heat capacity.

Step-by-Step Methodology:

-

Instrument Setup: Calibrate the MDSC instrument using a sapphire standard.

-

Sample Preparation: Prepare a sample of 4-(4-Ethylphenoxy)benzoic acid in a hermetically sealed aluminum pan.

-

Modulated Heating: Heat the sample using a sinusoidal temperature modulation (e.g., ±1 °C every 60 seconds) superimposed on a linear heating ramp (e.g., 2 °C/min).

-

Data Analysis: The reversing heat flow signal is used to calculate the heat capacity as a function of temperature.

Rationale: The modulation allows for the separation of the heat capacity from other thermal events, providing a more precise measurement.

Solution-State Properties: Behavior in a Biological Context

For pharmaceutical applications, the behavior of a compound in solution is of utmost importance, as it dictates its absorption and bioavailability.

Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Experimental Protocol: Equilibrium Solubility Measurement

This method determines the thermodynamic solubility of a compound.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of 4-(4-Ethylphenoxy)benzoic acid to a series of vials containing different pharmaceutically relevant solvents and buffers (e.g., water, phosphate-buffered saline pH 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Self-Validating System: To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For an acidic compound like 4-(4-Ethylphenoxy)benzoic acid, the pKa influences its solubility and absorption at different pH values. For instance, the predicted pKa for the related 4-ethylbenzoic acid is around 4.25.[3]

Experimental Protocol: Potentiometric Titration

This is a classic and reliable method for determining the pKa.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve a known amount of 4-(4-Ethylphenoxy)benzoic acid in a co-solvent system (e.g., water/methanol) if its aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pH at the half-equivalence point corresponds to the pKa of the compound.

Rationale: The titration curve reflects the equilibrium between the protonated and deprotonated forms of the acid, allowing for the direct determination of the pKa.

Data Summary and Visualization

To facilitate the understanding and comparison of thermodynamic data, it is crucial to present it in a clear and organized manner.

Quantitative Data Summary

While specific data for 4-(4-Ethylphenoxy)benzoic acid is pending experimental determination, the following table provides a template for summarizing key thermodynamic parameters and includes data for related compounds for comparative purposes.

| Property | 4-(4-Ethylphenoxy)benzoic acid | 4-Ethylbenzoic Acid[1][3] | 4-Phenoxybenzoic Acid[4] | Benzoic Acid[5][6] |

| Molecular Formula | C15H14O3 | C9H10O2 | C13H10O3 | C7H6O2 |

| Molecular Weight | 242.27 g/mol | 150.17 g/mol | 214.22 g/mol | 122.12 g/mol |

| Melting Point (°C) | To be determined | 111-115 | 157-160 | 122 |

| Enthalpy of Fusion (kJ/mol) | To be determined | Not Available | Not Available | 18.02 |

| pKa | To be determined | ~4.25 (Predicted) | Not Available | 4.2 |

| Aqueous Solubility (g/L) | To be determined | 0.73 (Predicted) | Not Available | 3.44 (at 25 °C) |

Note: The data for 4-(4-Ethylphenoxy)benzoic acid is to be determined experimentally. Data for related compounds are provided for context and are sourced from the indicated references.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can enhance clarity and understanding.

Caption: Workflow for DSC Measurement.

Caption: Equilibrium Solubility Workflow.

Conclusion

The thermodynamic characterization of 4-(4-Ethylphenoxy)benzoic acid is a critical endeavor for its potential applications in pharmaceutical and material sciences. While direct experimental data is currently sparse, this guide provides a comprehensive framework for its systematic investigation. By following the detailed protocols for determining solid-state, thermal, and solution-state properties, researchers can generate the necessary data to understand and optimize the behavior of this and other novel compounds. The principles and methodologies outlined herein are grounded in established scientific practices and are designed to ensure the generation of high-quality, reliable thermodynamic data.

References

- Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. CELULozA sI HÎRTIE, 59(4), 30-37.

-

Chongqing Chemdad Co. (n.d.). (E)-4-[(4-Hydroxyphenyl)azo]benzoic acid. Retrieved from [Link]

-

Wikipedia. (2024, January 29). Benzoic acid. Retrieved from [Link]

-

Triown Chemie. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Retrieved from [Link]

- Akkurt, M., et al. (2007). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4688.

- Monte, M. J. S., & Santos, L. M. N. B. F. (2010). Thermodynamic Study of 4-n-Alkyloxybenzoic Acids.

- Uslu, B., & Aslan, A. (2015). Thermotropic liquid crystalline 4-(Nonyloxy) benzoic acid: Phase transition temperatures, thermodynamic characterization, and separation of structural isomers. Journal of the Serbian Chemical Society, 80(1), 1-12.

-

PubChem. (n.d.). 4-Phenoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Chauhan, M. B., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica, 2(4), 30-37.

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0). Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2021, September 16). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]

- Drozd, V. V., et al. (2021).

- Drozd, V. V., et al. (2021).